![molecular formula C14H13BN2O2 B2503170 (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid CAS No. 2377608-29-0](/img/structure/B2503170.png)
(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid
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Overview
Description
The compound “(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid” is a type of organic compound that contains an imidazo[1,2-a]pyridine ring fused to a phenyl ring . It’s worth noting that the imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for a similar compound involved the condensation of 2-aminopyridines with α-bromoketones .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by 1H and 13C NMR and mass spectral analysis . The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 282.3 .Scientific Research Applications
- Imidazo[1,2-a]pyridines exhibit antiviral activity against various viruses. Researchers have explored their potential as inhibitors of viral replication, particularly in the context of RNA viruses like influenza and HIV .
- Some imidazo[1,2-a]pyridines have demonstrated antiulcer properties. These compounds may help protect the gastric mucosa and alleviate ulcer-related symptoms .
- Imidazo[1,2-a]pyridines have been investigated for their antibacterial effects. They could serve as lead compounds for developing novel antibiotics to combat bacterial infections .
- These compounds exhibit promising anticancer properties. Researchers have identified imidazo[1,2-a]pyridines as cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in cell cycle regulation. Additionally, they may act as calcium channel blockers and GABA A receptor modulators .
- Specific derivatives of imidazo[1,2-a]pyridines have shown activity against cancer cell lines, including MCF-7 and HeLa .
- Imidazo[1,2-a]pyridines have been explored as antifungal agents. Their potential to inhibit fungal growth makes them valuable in the fight against fungal infections .
- Substituted 2-phenylimidazo[4,5-b]pyridines, synthesized via Suzuki coupling, have demonstrated excellent inhibitory concentrations against HAT. These compounds hold promise as lead candidates for developing drugs to combat this neglected tropical disease .
Antiviral Properties
Antiulcer Effects
Antibacterial Activity
Anticancer Potential
Antifungal Applications
Treatment of Human African Trypanosomiasis (HAT)
Mechanism of Action
Target of Action
Similar compounds have been reported to target the phosphatidylinositol-3-kinases (pi3k) pathway .
Mode of Action
Boronic acids are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .
Biochemical Pathways
Compounds that target the pi3k pathway can affect a variety of cellular functions, including cell proliferation, growth, and differentiation .
Result of Action
Compounds that inhibit the pi3k pathway can have a variety of effects, including inhibiting cell growth and inducing apoptosis .
Action Environment
It’s worth noting that boronic acids are typically stable and environmentally benign .
Safety and Hazards
The safety information available indicates that the compound has several hazard statements including H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(6-4-11)15(18)19/h2-9,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJHEVZQXFNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid |
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